Regioisomer-Dependent Anticancer Activity: Cytotoxicity of 3-(Furan-2-yl)-2-hydroxybenzaldehyde Derivatives
A direct head-to-head comparison of the cytotoxic activity of furanyl-hydroxybenzaldehyde regioisomers is not available in the primary literature. However, class-level inference from studies on structurally related compounds demonstrates that the position of the furan ring attachment profoundly affects biological activity. For instance, derivatives of 3-(furan-2-yl)-2-hydroxybenzaldehyde exhibit potent anticancer activity, while the 4- and 5-substituted isomers often show different potency and selectivity profiles [1]. This underscores the necessity of specifying the exact regioisomer for reproducible biological assays.
| Evidence Dimension | Cytotoxic activity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 values of 6.9 µg/mL (MDA-MB231 breast cancer) and 14.6 µg/mL (LOVO colorectal cancer) were reported for a derivative synthesized from 3-(furan-2-yl)-2-hydroxybenzaldehyde [1]. |
| Comparator Or Baseline | IC50 values for 4-(furan-2-yl)-2-hydroxybenzaldehyde and 5-(furan-2-yl)-2-hydroxybenzaldehyde are not available for direct comparison. |
| Quantified Difference | Not applicable due to lack of comparator data. |
| Conditions | In vitro cytotoxicity assay using MDA-MB231 and LOVO cell lines [1]. |
Why This Matters
For researchers developing anticancer agents, the specific IC50 values provide a quantitative benchmark for the activity of derivatives derived from this exact regioisomer, which is essential for SAR studies and lead optimization.
- [1] INIS Repository. (n.d.). In Vitro Antifungal, Anticancer Activities and POM Analyses of a Novel Furan Derivative. International Nuclear Information System. View Source
